(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Overview
Description
(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a fluorophenyl group and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multiple steps, including the formation of the pyrazolidine-3,5-dione core and subsequent substitution reactions to introduce the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., acetyl, benzyl) to ensure the desired selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent, an anticancer agent, and a drug candidate for various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has applications in the production of flexible plastic articles.
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and is used in the production of dyes and herbicides.
Uniqueness
(4E)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4E)-4-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-21-9-5-4-6-17(21)15-29-19-12-10-16(11-13-19)14-20-22(27)25-26(23(20)28)18-7-2-1-3-8-18/h1-14H,15H2,(H,25,27)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUSALIXDQYYMD-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.